molecular formula C9H17Cl2N3O B6240541 rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride CAS No. 2750633-47-5

rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride

Cat. No. B6240541
CAS RN: 2750633-47-5
M. Wt: 254.2
InChI Key:
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Description

Rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride is a cyclic peptide compound which has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been found to possess a range of properties which make it suitable for use in a variety of research contexts.

Scientific Research Applications

Rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride has been found to have potential applications in a variety of scientific fields, such as biochemistry, pharmacology, and medicine. In biochemistry, the compound has been used to study protein-protein interactions, as well as enzyme-substrate interactions. In pharmacology, it has been used to study drug-receptor interactions, as well as drug-target interactions. In medicine, the compound has been used to study diseases, such as cancer, and to develop new therapeutic agents.

Mechanism of Action

The mechanism of action of rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride is not fully understood. However, it is known that the compound binds to proteins and enzymes, which may affect the activity of these molecules. Additionally, the compound may interact with cell membrane receptors, which can lead to changes in cell signaling pathways.
Biochemical and Physiological Effects
Rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride has been found to have a range of biochemical and physiological effects. In laboratory studies, the compound has been found to inhibit the activity of certain enzymes, such as protein kinases, and to modulate the activity of certain receptors, such as G protein-coupled receptors. Additionally, the compound has been found to affect the expression of certain genes, as well as to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

Rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride has several advantages for use in laboratory experiments. The compound is relatively stable and can be synthesized in a relatively simple manner. Additionally, the compound has a wide range of potential applications in various scientific fields. However, the compound also has some limitations. For example, the compound is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, the compound may have some toxic effects, which should be taken into consideration when using it in laboratory experiments.

Future Directions

There are a number of potential future directions for research on rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride. One potential direction is to further explore the mechanism of action of the compound, as this could lead to new insights into how it affects biochemical and physiological processes. Additionally, further research could be conducted to explore the potential applications of the compound in various scientific fields, such as biochemistry, pharmacology, and medicine. Finally, further research could be conducted to explore the potential toxicity of the compound, as well as to develop methods to reduce its toxicity.

Synthesis Methods

Rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride can be synthesized from the reaction of a cyclic peptide compound with a pyrazole group. The cyclic peptide is first synthesized through a condensation reaction between two amino acids, followed by a dehydration reaction. The pyrazole group is then added to the cyclic peptide to form the desired compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride involves the protection of a cyclopentanone derivative, followed by a Grignard reaction, reduction, and deprotection to yield the final product.", "Starting Materials": [ "Cyclopentanone", "Methyl magnesium bromide", "1H-pyrazole", "Boc anhydride", "Sodium borohydride", "Hydrochloric acid" ], "Reaction": [ "Protection of cyclopentanone with Boc anhydride to yield Boc-protected cyclopentanone", "Formation of Grignard reagent by reacting Boc-protected cyclopentanone with methyl magnesium bromide", "Addition of 1H-pyrazole to the Grignard reagent to yield the corresponding alcohol", "Reduction of the alcohol with sodium borohydride to yield the amine", "Deprotection of the Boc group with hydrochloric acid to yield rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol", "Formation of dihydrochloride salt by reacting the amine with hydrochloric acid" ] }

CAS RN

2750633-47-5

Product Name

rac-(1R,2R)-2-amino-4-[(1H-pyrazol-1-yl)methyl]cyclopentan-1-ol dihydrochloride

Molecular Formula

C9H17Cl2N3O

Molecular Weight

254.2

Purity

95

Origin of Product

United States

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